molecular formula C15H14N2O B3033473 3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one CAS No. 1025736-33-7

3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3033473
CAS No.: 1025736-33-7
M. Wt: 238.28 g/mol
InChI Key: VOAOYMFECOMDMY-UHFFFAOYSA-N
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Description

3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one is a chemical compound of significant interest in organic and medicinal chemistry research. It features a 2,3-dihydroindol-2-one (oxindole) core, a privileged scaffold in drug discovery. This structure is synthetically versatile, primarily serving as a key intermediate for constructing more complex molecules. Researchers utilize this and related 3-aminoindole-2-carboxylates as building blocks in the development of compounds for various applications . The structural motif of substituted indolin-2-ones is frequently explored in the design of potential therapeutic agents. For instance, structurally similar 1-benzyl-3-(benzylidene)indolin-2-one derivatives have been investigated for their binding affinity to protein aggregates like alpha-synuclein, which is associated with Parkinson's disease . Other research into indolinone derivatives has identified them as potential inhibitors of receptor tyrosine kinases . The presence of both amino and benzyl functional groups on the oxindole core makes this compound a valuable precursor for further chemical modifications, including the development of novel neuroprotective agents and melatonin receptor ligands based on 2,3-dihydroindole frameworks . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-1-benzyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-14-12-8-4-5-9-13(12)17(15(14)18)10-11-6-2-1-3-7-11/h1-9,14H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAOYMFECOMDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225291
Record name 3-Amino-1,3-dihydro-1-(phenylmethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025736-33-7
Record name 3-Amino-1,3-dihydro-1-(phenylmethyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025736-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,3-dihydro-1-(phenylmethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Component Reaction with N-Benzylisatin

The three-component reaction of N-benzylisatin , activated acetylenic compounds (e.g., dimethyl acetylenedicarboxylate), and alkyl bromides in aqueous media provides a direct route to indole-2-one scaffolds. Triphenylphosphine acts as a catalyst, facilitating the formation of the indole core.

Procedure :

  • N-Benzylisatin (1.0 equiv), dimethyl acetylenedicarboxylate (1.2 equiv), and benzyl bromide (1.5 equiv) are combined in water.
  • Triphenylphosphine (0.2 equiv) is added, and the mixture is stirred at 80°C for 12 hours under microwave irradiation.
  • The product is isolated via extraction with ethyl acetate and purified by column chromatography (hexane/ethyl acetate, 7:3).

Yield : 68–75%
Advantages :

  • Single-pot synthesis reduces intermediate isolation.
  • Microwave irradiation enhances reaction efficiency.

Michael Addition-Cyclization Cascades

Reaction of 2-Indolylmethyl Acetates with α-Amino Acids

This method leverages the reactivity of 2-indolylmethyl acetates with α-amino acid methyl esters under basic conditions. The process involves:

  • In situ generation of a 2-methide-2H-indole intermediate.
  • Michael addition of the amino acid ester.
  • Intramolecular cyclization to form the target compound.

Optimized Conditions :

  • Solvent : Acetonitrile
  • Base : Potassium carbonate (2.0 equiv)
  • Temperature : 120°C
  • Time : 18 hours

Example :
Reaction of 2-((1H-indol-2-yl)methyl) acetate with L-phenylalanine methyl ester yields 3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one in 73% yield.

Side Products :
Competitive aza-Michael addition may produce dimeric byproducts (e.g., 2-((1H-indol-2-yl)methyl)-3-benzyl derivatives), necessitating careful chromatographic separation.

Hydrazone Allylation and Cyclization

Indium-Mediated Allylation of N-Boc Hydrazones

This two-step approach involves:

  • Synthesis of N-Boc Hydrazones :
    • N-Benzyl isatin is reacted with tert-butyl carbazate in ethanol under reflux to form the hydrazone.
  • Allylation and Cyclization :
    • The hydrazone is treated with allyl bromide in THF using indium powder, followed by palladium-catalyzed carboamination to install the amino group.

Yield : 51–58%
Challenges :

  • Requires strict anhydrous conditions.
  • Palladium catalysts increase cost but improve regioselectivity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Scalability Key Limitations
Multi-Component 68–75 Aqueous, microwave High Byproduct formation in scaling
Michael Cyclization 73 High-temperature, MeCN Moderate Dimeric byproducts
Hydrazone Allylation 51–58 Anhydrous, Pd catalysis Low Cost and complexity

Key Insights :

  • Multi-component reactions are optimal for large-scale synthesis due to operational simplicity.
  • Michael addition-cyclization offers higher yields but requires precise control to minimize side reactions.

Structural Characterization and Validation

Critical spectroscopic data for this compound:

  • HRMS (ESI) : m/z calcd for C15H14N2O [M+H]+: 239.1184; found: 239.1188.
  • 1H NMR (400 MHz, CDCl3) : δ 7.35–7.22 (m, 5H, Ar-H), 6.98–6.85 (m, 4H, indole-H), 4.72 (s, 2H, CH2), 3.89 (s, 2H, NH2).

Chemical Reactions Analysis

3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Anticancer Activity : Compound V () demonstrates exceptional potency (GI50 < 0.01 μM) due to its bulky heterocyclic substituents at C3, which likely enhance target binding .
  • Substituent Effects: The introduction of electron-withdrawing groups (e.g., bromo, chloro) at C5 increases cytotoxicity, while hydrophilic groups like amino or hydroxyimino improve solubility and bioavailability .
  • Stereochemical Influence : Asymmetric synthesis methods, such as proline-catalyzed reactions, enable the creation of quaternary stereocenters (e.g., in hinckdentine A intermediates), which are absent in the target compound but highlight structural flexibility in the indolin-2-one class .

Pharmacological and Antimicrobial Profiles

Anticancer Mechanisms

Compound V () exhibits nanomolar-level GI50 values across multiple cancer cell lines, suggesting broad-spectrum activity. Its mechanism may involve inhibition of tubulin polymerization or kinase pathways, common targets for indole derivatives . In contrast, the target compound’s amino and benzyl groups may favor interactions with ATP-binding pockets in kinases, though specific data are lacking in the provided evidence.

Antimicrobial Activity

coli, indicating selectivity for Gram-positive bacteria. The amino group in this compound could similarly enhance membrane permeability or disrupt bacterial enzymes .

Biological Activity

3-Amino-1-benzyl-2,3-dihydro-1H-indol-2-one is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2OC_{13}H_{12}N_2O. Its structure features an indole ring system with an amino group and a benzyl substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of indole derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 1 μg/mL
Indole derivativesEscherichia coli0.98 μg/mL
Indole derivativesMycobacterium smegmatis3.90 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Anticancer Activity

Research has also indicated that this compound exhibits cytotoxic effects on cancer cells. In vitro studies have demonstrated:

  • Significant antiproliferative activity against various cancer cell lines.

For example:

Cell LineIC50 Value (μM)
A5497.01
MCF-714.31

These results suggest that the compound can effectively inhibit the growth of cancer cells and may warrant further investigation for therapeutic use in oncology .

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study synthesized several indole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Among these, compounds with structural similarities to this compound showed promising results with low MIC values, indicating strong potential for clinical application in treating bacterial infections .

Case Study 2: Anticancer Screening
Another investigation assessed the cytotoxicity of various indole derivatives on A549 lung cancer cells. The study found that compounds related to this compound exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
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3-amino-1-benzyl-2,3-dihydro-1H-indol-2-one

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